molecular formula C4H4F5I B031843 1,1,1,2,2-Pentafluoro-4-iodobutane CAS No. 40723-80-6

1,1,1,2,2-Pentafluoro-4-iodobutane

Cat. No. B031843
CAS RN: 40723-80-6
M. Wt: 273.97 g/mol
InChI Key: PPXVPFPTMXFUDE-UHFFFAOYSA-N
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Description

1,1,1,2,2-Pentafluoro-4-iodobutane is a compound that has been studied in the context of polyhalogenated allenes, free radical chemistry, and the synthesis of fluorinated organic molecules. Its properties and reactivity are influenced by the presence of fluorine atoms and an iodine atom in its structure, making it a subject of interest in organofluorine chemistry.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves the reaction of heptafluoro-2-iodopropane with other fluorinated olefins under various conditions, including photochemical and thermal conditions, to yield a mixture of adducts. Specific methods for synthesizing compounds related to 1,1,1,2,2-Pentafluoro-4-iodobutane involve dehydrohalogenation reactions and controlled thermal reactions to obtain desired fluorinated products (Banks et al., 1969); (Fleming et al., 1973).

Molecular Structure Analysis

Investigations into the molecular structure of fluorinated compounds, similar to 1,1,1,2,2-Pentafluoro-4-iodobutane, utilize techniques like Density Functional Theory (DFT) calculations and X-ray diffraction. These studies provide insights into the bond lengths, angles, and conformations specific to fluorinated molecules, highlighting the influence of fluorine atoms on molecular geometry (Zahedi-Tabrizi et al., 2006).

Chemical Reactions and Properties

The reactivity of fluorinated compounds, including those similar to 1,1,1,2,2-Pentafluoro-4-iodobutane, often involves free radical mechanisms, as well as nucleophilic substitutions. These reactions are influenced by the presence of fluorine, which can affect the direction and yield of the reactions due to its electronegativity and ability to stabilize negative charge (Haszeldine et al., 1974).

Scientific Research Applications

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, due to their persistent nature, have been the subject of environmental biodegradability studies. These studies aim to understand the microbial degradation pathways and the environmental fate of PFAS precursors, including compounds like 1,1,1,2,2-Pentafluoro-4-iodobutane. Research has focused on evaluating the quantitative and qualitative relationships between precursors and PFAS, identifying novel degradation intermediates, and suggesting future directions for biodegradation studies and environmental monitoring (Liu & Avendaño, 2013).

Surface Tensions of Perfluorocarbon-Containing Binary Liquid Mixtures

Investigations into the surface tensions of binary mixtures near critical endpoints have provided insights into the composition dependence and differences between usual and unusual mixtures containing perfluorocarbon. This research is fundamental for understanding the physical-chemical interactions of PFAS in various applications, including those related to 1,1,1,2,2-Pentafluoro-4-iodobutane (McLure, Whitfield, & Bowers, 1998).

Developmental Toxicity of Perfluoroalkyl Acids and Derivatives

The developmental toxicity of perfluoroalkyl acids such as PFOS and PFOA has been reviewed, with a focus on understanding the hazards inherent in these compounds. Although not directly related to 1,1,1,2,2-Pentafluoro-4-iodobutane, this research highlights the broader implications of PFAS toxicity and the need for comprehensive risk assessments (Lau, Butenhoff, & Rogers, 2004).

Human Exposure to PFAS Through Drinking Water

The review of scientific literature on PFAS in drinking water underscores the significance of understanding human exposure to these compounds. This research is crucial for assessing the health risks associated with PFAS, including derivatives and precursors of 1,1,1,2,2-Pentafluoro-4-iodobutane, and developing effective treatment technologies (Domingo & Nadal, 2019).

Sources, Fate, and Transport of Perfluorocarboxylates

This review delves into the environmental fate and transport of perfluorocarboxylates (PFCAs), with a focus on PFOA. Understanding the sources, fate, and transport mechanisms of PFCAs is essential for assessing the environmental impact of related PFAS compounds, including 1,1,1,2,2-Pentafluoro-4-iodobutane (Prevedouros, Cousins, Buck, & Korzeniowski, 2006).

Safety And Hazards

1,1,1,2,2-Pentafluoro-4-iodobutane can cause serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also important to ensure adequate ventilation and to remove all sources of ignition .

Future Directions

1,1,1,2,2-Pentafluoro-4-iodobutane has been used in the synthesis of fluorous imidazolium chloride ionic liquids, which have the ability to dissolve cellulose . This suggests potential applications in the field of green chemistry and materials science.

properties

IUPAC Name

1,1,1,2,2-pentafluoro-4-iodobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F5I/c5-3(6,1-2-10)4(7,8)9/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXVPFPTMXFUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068250
Record name 2:2 Fluorotelomer iodide
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Molecular Weight

273.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2-Pentafluoro-4-iodobutane

CAS RN

40723-80-6, 68390-32-9
Record name 1,1,1,2,2-Pentafluoro-4-iodobutane
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Record name 1,1,1,2,2-Pentafluoro-4-iodobutane
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Record name Alkyl iodides, C4-18, gamma-omega-perfluoro
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Record name Butane, 1,1,1,2,2-pentafluoro-4-iodo-
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Record name 1,1,1,2,2-pentafluoro-4-iodobutane
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Record name 1,1,1,2,2-PENTAFLUORO-4-IODOBUTANE
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